![molecular formula C12H13ClN2O3 B14245802 N-[2-(Chloroimino)propanoyl]-L-phenylalanine CAS No. 188837-25-4](/img/structure/B14245802.png)
N-[2-(Chloroimino)propanoyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Chloroimino)propanoyl]-L-phenylalanine is a chemical compound belonging to the family of N-chlorinated amino acids This compound is characterized by the presence of a chloroimino group attached to the propanoyl moiety, which is further linked to the L-phenylalanine amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroimino)propanoyl]-L-phenylalanine typically involves the chlorination of L-phenylalanine derivatives. One common method includes the reaction of L-phenylalanine with 2-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and a free radical trapping agent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and product quality. The use of environmentally friendly reagents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Chloroimino)propanoyl]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroimino group to an amino group.
Substitution: The chloroimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted phenylalanine compounds.
Applications De Recherche Scientifique
N-[2-(Chloroimino)propanoyl]-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of N-[2-(Chloroimino)propanoyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The chloroimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-chlorodiethylamine
- N-chloroalanylphenylalanine
- N-chloroglycylphenylalanine
Uniqueness
N-[2-(Chloroimino)propanoyl]-L-phenylalanine is unique due to its specific structural features, such as the presence of the chloroimino group and the L-phenylalanine backbone. These structural characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
188837-25-4 |
|---|---|
Formule moléculaire |
C12H13ClN2O3 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
(2S)-2-(2-chloroiminopropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H13ClN2O3/c1-8(15-13)11(16)14-10(12(17)18)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,14,16)(H,17,18)/t10-/m0/s1 |
Clé InChI |
DFJFCONRDRGMMU-JTQLQIEISA-N |
SMILES isomérique |
CC(=NCl)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=NCl)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


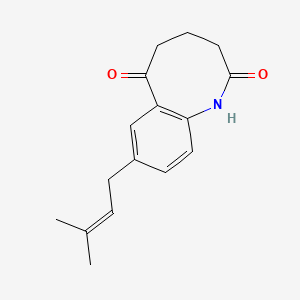
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)

![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
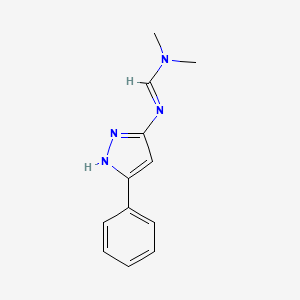

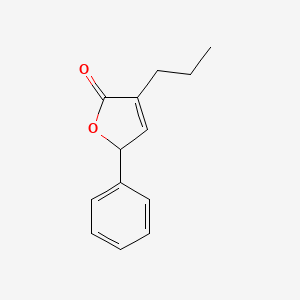
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
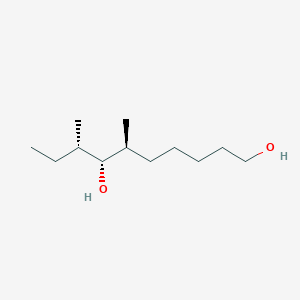
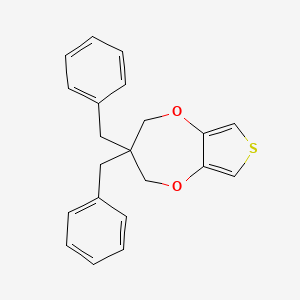
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)
![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
